2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid
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Overview
Description
2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a heterocyclic compound that features a bromine atom, a pyridine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-oxo-1,2-dihydropyridine-3-carboxylic acid using bromine in acetic acid or chloroform, which affords the desired product through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and fused ring systems.
Scientific Research Applications
2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structure. The bromine atom and the pyridine ring may facilitate binding to enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom but shares the pyridine and acetic acid moieties.
6-Bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a similar brominated pyridine ring but with additional functional groups.
2,4-Dihydroxyquinoline: Shares the pyridine ring but has different substituents.
Uniqueness
2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6BrNO3 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(6-bromo-2-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-2-1-4(3-6(10)11)7(12)9-5/h1-2H,3H2,(H,9,12)(H,10,11) |
InChI Key |
AKSKMSLJSXRTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)CC(=O)O |
Origin of Product |
United States |
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